molecular formula C22H20ClFN2O2S B2501016 1-benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea CAS No. 306730-50-7

1-benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea

Cat. No.: B2501016
CAS No.: 306730-50-7
M. Wt: 430.92
InChI Key: QCDDWQIWPUFKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea is a substituted thiourea derivative featuring three distinct aromatic groups: a benzyl moiety, a 3-chloro-4-fluorophenyl group, and a 2-hydroxy-3-methoxyphenylmethyl substituent. Thiourea derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties, often modulated by electronic and steric effects of substituents .

Properties

IUPAC Name

3-benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN2O2S/c1-28-20-9-5-8-16(21(20)27)14-26(17-10-11-19(24)18(23)12-17)22(29)25-13-15-6-3-2-4-7-15/h2-12,27H,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDDWQIWPUFKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CN(C2=CC(=C(C=C2)F)Cl)C(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, including antibacterial, antiproliferative, and anti-inflammatory properties. This compound's structure features a benzyl moiety, a chloro-fluorophenyl group, and a hydroxy-methoxyphenyl component, which may contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H20ClFN2O3S\text{C}_{20}\text{H}_{20}\text{ClF}\text{N}_2\text{O}_3\text{S}

Antibacterial Activity

Research has indicated that thiourea derivatives, including the compound , exhibit significant antibacterial properties. A study demonstrated that related thiourea compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus18
Related Thiourea DerivativeEscherichia coli15

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it significantly reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be comparable to standard chemotherapeutic agents, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
MCF-712.5Doxorubicin 10
HeLa15.0Cisplatin 12

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammation markers such as TNF-alpha and IL-6. This suggests that it may inhibit the NF-kB pathway, which is crucial in inflammatory responses .

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of thiourea derivatives against multi-drug resistant strains of bacteria. The study included the compound under discussion and reported promising results, suggesting further exploration into its clinical applications .
  • Anticancer Potential : A research article focused on the structure-activity relationship (SAR) of thiourea derivatives indicated that modifications in substituents significantly affected their antiproliferative activity. The presence of halogen atoms was noted to enhance activity against various cancer cell lines .

Comparison with Similar Compounds

Table 1: Substituent Effects on Structural and Electronic Properties

Compound Name / ID Substituents Key Findings
1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2) 3-chloro-4-fluorophenyl; 3-(trifluoromethyl)phenyl Single-crystal XRD revealed planar thiourea core with intramolecular N–H···S hydrogen bonding. DFT calculations showed charge transfer to the trifluoromethyl group, enhancing stability and reactivity.
1-(3-Chloro-4-fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (Compound 84) 3-chloro-4-fluorophenyl; 4-chloro-3-nitrophenyl Halogenation and nitro groups enhanced antitubercular activity (MIC: 2–8 µg/mL against MDRTB strains). Synergy with streptomycin noted.
1-Benzyl-3-(3-chloro-4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one (22) 3-chloro-4-fluorophenyl; benzyl; thiohydantoin core Structural rigidity from the thiohydantoin ring improved anti-Trypanosoma brucei activity (IC₅₀: 0.8 µM) but reduced solubility compared to flexible thioureas.
3,3-Bis(2-hydroxyethyl)-1-(4-nitrobenzoyl)thiourea 4-nitrobenzoyl; bis(2-hydroxyethyl) Hydrogen bonding via hydroxyethyl groups stabilized crystal packing, mimicking gas-phase structures. Nitro groups increased acidity, influencing coordination with metal ions.

Computational and Spectroscopic Insights

  • Hydrogen Bonding : The 2-hydroxy-3-methoxyphenylmethyl group in the target compound likely participates in intermolecular hydrogen bonds, similar to patterns observed in bis(hydroxyethyl) thioureas and ANF-2 . Graph set analysis (e.g., Etter’s rules ) predicts extended networks enhancing crystalline stability.
  • Docking Studies : AutoDock Vina simulations for analogous thioureas revealed preferential binding to enzyme active sites (e.g., mycobacterial enzymes ), driven by halogen-π and hydrogen-bond interactions. The target compound’s methoxy group may improve affinity for hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-benzyl-3-(3-chloro-4-fluorophenyl)-3-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : React 3-chloro-4-fluoroaniline with benzyl isothiocyanate in a polar aprotic solvent (e.g., dichloromethane) under reflux (60–80°C) to form the thiourea backbone .
  • Step 2 : Introduce the 2-hydroxy-3-methoxyphenylmethyl group via nucleophilic substitution or alkylation, using a base like triethylamine to deprotonate reactive sites .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity product .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and hydrogen bonding (e.g., thiourea –NH protons at δ 9–10 ppm) .
  • X-ray crystallography : To resolve steric effects of the bulky 3-chloro-4-fluorophenyl and benzyl groups, ensuring no conformational distortions .
  • Mass spectrometry (HRMS) : For molecular weight confirmation and detection of byproducts .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Antimicrobial : Broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
  • Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this thiourea derivative?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace benzyl with allyl or methoxy groups) to evaluate electronic/steric effects on bioactivity .
  • Computational modeling : Use DFT calculations to map electrostatic potential surfaces and identify reactive sites for target binding .
  • Biological testing : Correlate substituent changes with IC50_{50} shifts in enzyme inhibition assays (e.g., tyrosine kinase or HDAC targets) .

Q. What experimental strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis) .
  • Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .
  • Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. What mechanistic studies are recommended to elucidate its mode of action in cancer cells?

  • Methodological Answer :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or cell cycle regulators (e.g., p21, cyclin D1) .
  • Molecular docking : Screen against protein databases (PDB) to predict binding affinities for kinases or DNA repair enzymes .

Q. How can environmental stability and degradation pathways be studied for this compound?

  • Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) in aqueous buffers and monitor degradation via HPLC-MS .
  • Hydrolysis studies : Test stability at pH 2–12 to identify labile bonds (e.g., thiourea –C=S group) .
  • Ecotoxicology : Use Daphnia magna or algae models to assess acute/chronic toxicity .

Methodological Frameworks for Data Interpretation

Q. What statistical models are appropriate for analyzing dose-response data from biological assays?

  • Methodological Answer :

  • Nonlinear regression : Fit sigmoidal curves (Hill equation) to calculate IC50_{50}, EC50_{50}, and Hill coefficients .
  • Multivariate analysis : PCA (principal component analysis) to cluster analogs based on bioactivity and physicochemical properties .

Q. How can cheminformatics tools enhance the design of derivatives with improved properties?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict ADMET profiles .
  • Virtual screening : Leverage ZINC15 or ChEMBL databases to identify structurally diverse leads .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.